molecular formula C20H19BrN2O3S B2860857 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide CAS No. 1797309-07-9

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2860857
CAS No.: 1797309-07-9
M. Wt: 447.35
InChI Key: OECFMEDCBCSERT-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide is a synthetic small molecule characterized by a benzofuran-piperidine core linked to a 4-bromothiophene carboxamide group. The benzofuran moiety (a fused bicyclic aromatic system) contributes to π-π stacking interactions, while the piperidine ring introduces conformational flexibility. The 4-bromothiophene carboxamide substituent provides both steric bulk and electronic modulation due to the bromine atom’s electronegativity.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-15-10-18(27-12-15)19(24)22-11-13-5-7-23(8-6-13)20(25)17-9-14-3-1-2-4-16(14)26-17/h1-4,9-10,12-13H,5-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECFMEDCBCSERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran-Piperidine Cores

  • N-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide (CAS: 1235001-42-9) Structural difference: Replaces the 4-bromothiophene-2-carboxamide group with a 2-bromobenzamide. Impact: The benzene ring (vs. Molecular formula: C₂₂H₂₁BrN₂O₃ (vs. C₂₁H₂₀BrN₂O₃S for the target compound) .
  • N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

    • Structural difference : Incorporates a pyridine-2-carboxamide group and a phenethyl chain.
    • Impact : The pyridine nitrogen enhances solubility at physiological pH, while the phenethyl chain may improve CNS penetration .

Piperidin-4-yl Carboxamides with Varied Aromatic Substituents

  • N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl) Structural difference: Uses a phenyl group and furan-2-carboxamide instead of bromothiophene. This compound is a potent opioid receptor agonist, highlighting how minor structural changes can drastically alter pharmacological profiles .
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl fentanyl) Structural difference: Substitutes the carboxamide with a butanamide chain and fluorophenyl group.

Brominated Aromatic Carboxamides

  • 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Structural difference: Features a bromophenyl-thioethyl group and dihydropyridine core. Impact: The dihydropyridine core enables redox activity, while the bromophenyl group mimics the electronic effects of the target compound’s bromothiophene .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogD (pH 7.4) Key Structural Feature Reference
Target Compound C₂₁H₂₀BrN₂O₃S 481.36 ~4.16* Bromothiophene carboxamide -
N-{[1-(Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide C₂₂H₂₁BrN₂O₃ 465.32 4.16 Bromobenzamide
Furanylfentanyl C₂₄H₂₇N₂O₂ 375.49 3.89 Furan carboxamide
AZ257 C₂₇H₂₃BrN₄O₃S 571.47 3.45 Bromophenyl-thioethyl

*Estimated based on ’s analogue with similar substituents.

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for bromothiophene) and amide bond formation, akin to methods in and .
  • Metabolic Stability : Bromine and thiophene may reduce CYP450-mediated oxidation compared to furan or phenyl groups in analogues .
  • Binding Interactions : The bromothiophene’s sulfur atom could engage in weak hydrogen bonds, a feature absent in bromobenzamide derivatives .

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